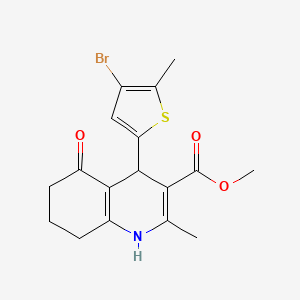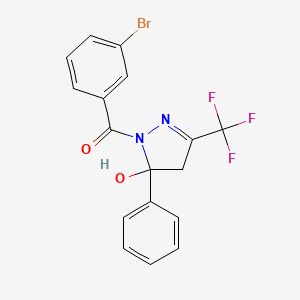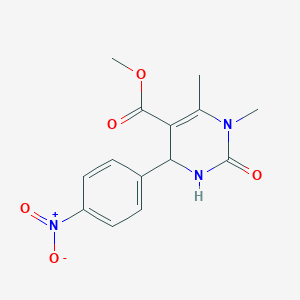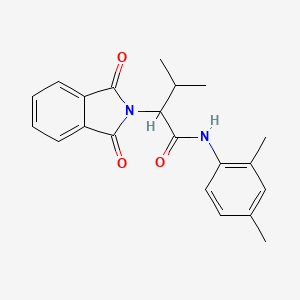![molecular formula C16H24N2O2 B5187081 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone, also known as MPAZ, is a chemical compound that is widely used in scientific research. It is a member of the azepanone family, which is known to have a wide range of biological activities. MPAZ has been found to have a number of interesting properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
作用機序
The mechanism of action of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. As mentioned earlier, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has also been found to modulate the activity of certain receptors in the body, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has a number of biochemical and physiological effects that make it useful in scientific research. It has been found to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to modulate the activity of certain receptors in the body, which may have implications for the treatment of a wide range of diseases.
実験室実験の利点と制限
One of the main advantages of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is that it is relatively easy to synthesize in a laboratory setting. This makes it a useful compound for researchers who are interested in studying its properties. However, one of the limitations of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects on the body.
将来の方向性
There are a number of potential future directions for research on 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone. One area of interest is the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone derivatives that have improved properties. For example, researchers could explore the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone analogues that have increased potency or selectivity for certain receptors in the body. Another area of interest is the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone-based therapies for the treatment of a wide range of diseases. For example, researchers could explore the use of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone as a treatment for Alzheimer's disease, epilepsy, or other neurological disorders. Overall, there is a great deal of potential for research on 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone, and it is likely that we will continue to learn more about its properties and potential applications in the years to come.
合成法
The synthesis of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone involves the reaction of 4-methoxyphenylacetic acid with isobutyryl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-1-methylethyl isobutyrate. This intermediate is then reacted with 2-azepanone in the presence of sodium hydride to form 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone. The synthesis of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is a relatively straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to have a number of interesting properties that make it useful in scientific research. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it a potential candidate for the treatment of a wide range of diseases. For example, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the body. This makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a reduction in the levels of acetylcholine in the brain.
特性
IUPAC Name |
3-[1-(4-methoxyphenyl)propan-2-ylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(11-13-6-8-14(20-2)9-7-13)18-15-5-3-4-10-17-16(15)19/h6-9,12,15,18H,3-5,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPLVGJTGXDBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Methoxyphenyl)propan-2-ylamino]azepan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5187010.png)
![(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5187013.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5187019.png)

![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)

![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)